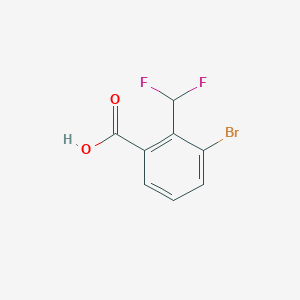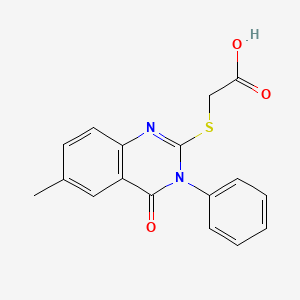![molecular formula C11H11ClO B15288046 [(2E)-2-[(2-chlorophenyl)methylidene]cyclopropyl]methanol](/img/structure/B15288046.png)
[(2E)-2-[(2-chlorophenyl)methylidene]cyclopropyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{2-[(2-Chlorophenyl)methylidene]cyclopropyl}methanol is a chemical compound with the molecular formula C11H11ClO and a molecular weight of 194.66 g/mol . It is known for its unique structure, which includes a cyclopropyl ring and a chlorophenyl group. This compound is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
The synthesis of {2-[(2-Chlorophenyl)methylidene]cyclopropyl}methanol typically involves the reaction of 2-chlorobenzaldehyde with cyclopropylmethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol . The reaction mixture is then heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
{2-[(2-Chlorophenyl)methylidene]cyclopropyl}methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Aplicaciones Científicas De Investigación
{2-[(2-Chlorophenyl)methylidene]cyclopropyl}methanol is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of {2-[(2-Chlorophenyl)methylidene]cyclopropyl}methanol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparación Con Compuestos Similares
{2-[(2-Chlorophenyl)methylidene]cyclopropyl}methanol can be compared with similar compounds such as:
{2-[(2-Bromophenyl)methylidene]cyclopropyl}methanol: This compound has a bromine atom instead of chlorine, which may result in different reactivity and biological activity.
{2-[(2-Fluorophenyl)methylidene]cyclopropyl}methanol: The presence of a fluorine atom can significantly alter the compound’s chemical properties and interactions.
{2-[(2-Methylphenyl)methylidene]cyclopropyl}methanol: The methyl group can affect the compound’s steric and electronic properties, leading to variations in its reactivity and applications.
Propiedades
Fórmula molecular |
C11H11ClO |
|---|---|
Peso molecular |
194.66 g/mol |
Nombre IUPAC |
[(2Z)-2-[(2-chlorophenyl)methylidene]cyclopropyl]methanol |
InChI |
InChI=1S/C11H11ClO/c12-11-4-2-1-3-8(11)5-9-6-10(9)7-13/h1-5,10,13H,6-7H2/b9-5- |
Clave InChI |
SGHLTBOCITXBJN-UITAMQMPSA-N |
SMILES isomérico |
C\1C(/C1=C\C2=CC=CC=C2Cl)CO |
SMILES canónico |
C1C(C1=CC2=CC=CC=C2Cl)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


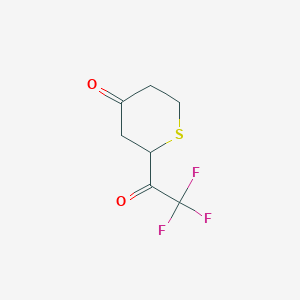

![2-amino-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]acetamide](/img/structure/B15287988.png)
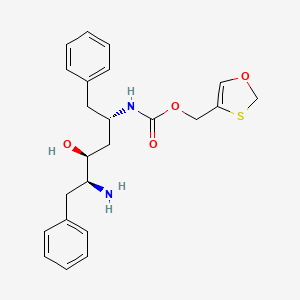

![2-[4-Aminopentyl(propyl)amino]ethanol](/img/structure/B15288011.png)
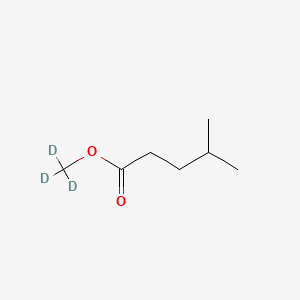
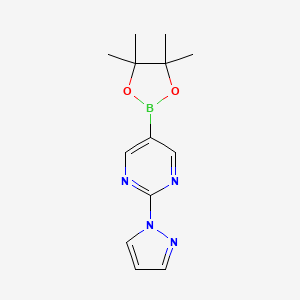
![(8beta)-N-[[[3-(Dimethylamino)propyl]amino]carbonyl]-N-ethyl-6-(2-propen-1-yl)-ergoline-8-carboxamide](/img/structure/B15288031.png)
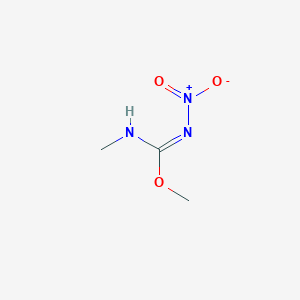
![[(2E)-2-[(3S,5R)-3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methylenecyclohexylidene]ethyl]diphenyl-Phosphine oxide](/img/structure/B15288033.png)
